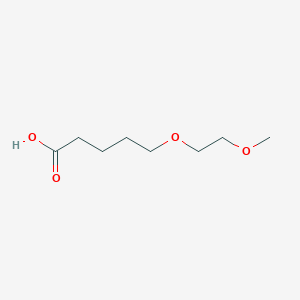![molecular formula C18H12BrClN4O2S2 B12123912 5-bromo-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12123912.png)
5-bromo-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyls, or aryls, into the molecule.
Scientific Research Applications
5-bromo-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 5-bromo-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine: This compound shares the bromine and chlorine substituents but has a different core structure.
5-bromo-2-thiophenecarboxaldehyde: This compound has a similar thiophene ring but lacks the quinoxaline and sulfonamide groups.
Uniqueness
5-bromo-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is unique due to its combination of a quinoxaline core with a thiophene-sulfonamide moiety
Properties
Molecular Formula |
C18H12BrClN4O2S2 |
|---|---|
Molecular Weight |
495.8 g/mol |
IUPAC Name |
5-bromo-N-[3-(2-chloroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C18H12BrClN4O2S2/c19-15-9-10-16(27-15)28(25,26)24-18-17(21-12-6-2-1-5-11(12)20)22-13-7-3-4-8-14(13)23-18/h1-10H,(H,21,22)(H,23,24) |
InChI Key |
QQWQNCKNVVTQGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(S3)Br)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate](/img/structure/B12123829.png)

![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid](/img/structure/B12123845.png)
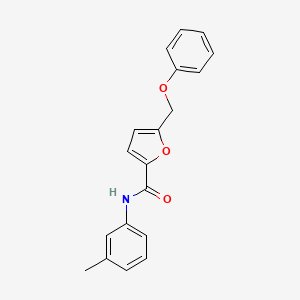
![2-{[(3-methoxyphenyl)methylidene]amino}-9H-fluoren-9-one](/img/structure/B12123849.png)
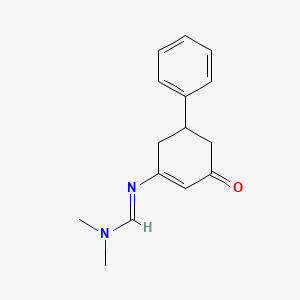

![5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12123871.png)
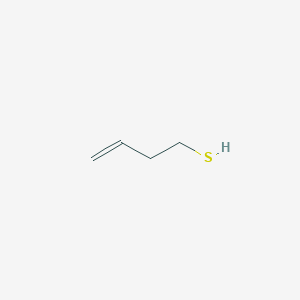
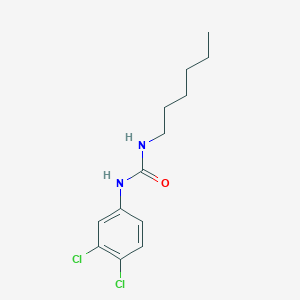
![[5-Bromo-2-(methylamino)pyridin-3-yl]methanol](/img/structure/B12123886.png)
![Ethyl 1-[(3-chloro-4-methylphenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B12123890.png)
![2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide](/img/structure/B12123891.png)
